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Compound of Interest

Compound Name:
2'-Carboethoxy-3-(2,6-

dimethylphenyl)propiophenone

CAS No.: 898754-49-9

Cat. No.: B3023879

Get Quote

CAS Number: 898754-49-9[1]

Part 1: Executive Summary & Chemical Identity
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a highly functionalized aromatic

ketone intermediate used primarily in the synthesis of complex nitrogen heterocycles, including

phthalazinones and isoquinolinones. Its structure features an ortho-carboethoxy group (ethyl

ester) relative to the ketone, a motif that provides a "built-in" cyclization handle.

The inclusion of the 2,6-dimethylphenyl moiety introduces significant steric bulk and

lipophilicity, often utilized in medicinal chemistry to block metabolic sites (preventing

hydroxylation at the ortho positions) and restrict conformational rotation (atropisomerism

control).
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Property Data

CAS Number 898754-49-9

IUPAC Name
Ethyl 2-[3-(2,6-

dimethylphenyl)propanoyl]benzoate

Molecular Formula C₂₀H₂₂O₃

Molecular Weight 310.39 g/mol

Appearance Viscous oil or low-melting solid

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Key Functional Groups
Aryl Ketone, Ethyl Ester, Sterically Hindered

Phenyl Ring

Part 2: Advanced Synthesis Protocol (Organozinc
Methodology)
The Synthetic Challenge
Standard Grignard or Organolithium approaches fail for this molecule.

Problem: A Grignard reagent (e.g., 3-(2,6-dimethylphenyl)propylmagnesium bromide) would

attack the ester functionality of the benzoate ring, leading to tertiary alcohols or

polymerization rather than the desired ketone.

Solution:Rieke® Zinc (Zn) Chemistry*. Organozinc reagents are less nucleophilic than

Grignards and tolerate esters, nitriles, and ketones at moderate temperatures. They react

selectively with acid chlorides to form ketones without over-addition.

High-Fidelity Synthesis Workflow
This protocol utilizes highly reactive zinc (Rieke Zinc) to generate an organozinc intermediate

which is then coupled with an acid chloride.

Step 1: Preparation of the Organozinc Reagent
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Reagents:

Ethyl 2-iodobenzoate (Substrate A)

Rieke® Zinc (Zn*) in THF (Active Metal)

Mechanism: The oxidative addition of Rieke Zinc to the carbon-iodine bond occurs under mild

conditions, preserving the sensitive ester group.

Step 2: Negishi-Type Coupling (Acylation)
Reagents:

3-(2,6-dimethylphenyl)propanoyl chloride (Substrate B)

CuCN·2LiCl (Catalyst/Mediator)

Protocol:

Activation: The organozinc reagent (prepared in Step 1) is treated with a soluble copper

source (CuCN·2LiCl) at -20°C to form a more reactive copper-zinc species.

Coupling: The acid chloride (Substrate B) is added dropwise.

Quench: The reaction is quenched with saturated NH₄Cl to remove copper salts.

Why this works: The copper-mediated organozinc reagent attacks the acid chloride to form the

ketone. Unlike Grignard reagents, the resulting ketone does not react further with the

organozinc species, preventing tertiary alcohol formation.

Synthesis Visualization (DOT Diagram)
The following diagram illustrates the chemoselective pathway required to synthesize CAS

898754-49-9 without degrading the ester.
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Caption: Chemoselective synthesis via Rieke Zinc prevents side reactions with the ester

moiety.

Part 3: Reactivity & Downstream Applications
The value of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone lies in its ability to

undergo heterocyclization. The proximity of the ketone and the ester (1,5-relationship) makes it

a "spring-loaded" precursor for bicyclic systems.

Phthalazinone Synthesis (Bioactive Core)
Reaction with hydrazine hydrate leads to the formation of phthalazin-1(2H)-ones. This scaffold

is critical in PARP inhibitors (e.g., Olaparib analogs) and Antihistamines (e.g., Azelastine).

Reagent: Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol/Reflux.[2]

Mechanism: Schiff base formation at the ketone

Intramolecular nucleophilic attack on the ester

Loss of Ethanol.

Product: 4-[2-(2,6-dimethylphenyl)ethyl]phthalazin-1(2H)-one.

Isoquinolinone Synthesis
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Reaction with primary amines yields isoquinolin-1(2H)-ones, a scaffold found in various NK1

antagonists and Rho-kinase inhibitors.

Reagent: Primary Amine (R-NH₂) + Acid Catalyst.

Mechanism: Imine formation

Cyclization.

Cyclization Pathways Visualization
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Caption: Divergent synthesis of nitrogen and oxygen heterocycles from the CAS 898754-49-9

core.

Part 4: Handling and Stability
Storage Protocols

Temperature: Store at 2-8°C (Refrigerated).

Atmosphere: Inert gas (Argon or Nitrogen) recommended. While the ester is stable, the

ketone alpha-position is susceptible to slow oxidation over extended periods.

Solvent Compatibility: Avoid protic solvents (methanol/ethanol) in the presence of strong

bases to prevent transesterification.

Safety Data (GHS Classification)
Signal Word: Warning
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during

synthesis due to the use of organozinc reagents and acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3023879/docs#technical-guide-2-carboethoxy-3-2-6-
dimethylphenyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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